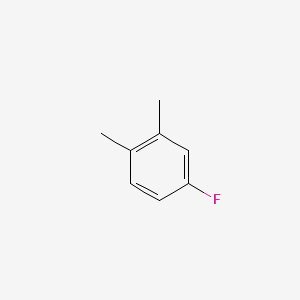

4-Fluoro-o-xylene

Descripción

Significance of Fluorine in Aromatic Systems within Chemical Sciences

The introduction of fluorine into aromatic rings profoundly alters their physicochemical and biological properties. chemimpex.com Fluorine, being the most electronegative element, imparts a strong inductive effect, which can significantly influence the acidity, basicity, and reactivity of the aromatic system. chemsrc.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated compounds. acs.org This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to improved bioavailability and a longer duration of action. chemimpex.com

Furthermore, the substitution of hydrogen with fluorine, which are of comparable size, allows fluorinated molecules to act as mimics for their non-fluorinated counterparts in biological systems, while their altered electronic properties can lead to enhanced binding affinity with target enzymes or receptors. acs.org The presence of fluorine can also block sites of metabolic oxidation, a crucial strategy in drug design to prevent rapid degradation of active pharmaceutical ingredients. chemsrc.com These unique characteristics have led to the widespread use of fluorinated aromatic compounds in medicinal chemistry, materials science, and agricultural chemistry. chemimpex.com

Role of 4-Fluoro-o-xylene as a Model Compound in Mechanistic Studies

This compound serves as a valuable model compound in various mechanistic studies, particularly in the field of C-H bond activation and functionalization. The presence of the fluorine atom and two methyl groups on the aromatic ring provides distinct electronic and steric environments, allowing researchers to investigate the regioselectivity and reactivity of catalytic processes. chemrxiv.orgacs.org

For instance, in palladium-catalyzed C-H activation reactions, the electron-withdrawing nature of the fluorine atom can influence the site of metalation. nih.gov Studies on the oxidative coupling of o-xylene (B151617) have utilized dual catalyst systems to control the regio- and chemoselectivity of the reaction, with this compound and its derivatives serving as substrates to understand the electronic effects on the C-H activation step. acs.orgrsc.org

Moreover, spectroscopic studies on the radicals generated from this compound provide insights into the fundamental processes of bond cleavage and radical formation. nih.govacs.org By analyzing the vibronic emission spectra of benzyl-type radicals produced from the corona discharge of this compound, researchers can determine the electronic and vibrational energy levels of these reactive intermediates. nih.govacs.org This information is crucial for understanding reaction mechanisms at a molecular level.

Overview of Research Trends and Future Directions for this compound Derivatives

Research involving this compound and its derivatives is primarily focused on their application as intermediates in the synthesis of more complex molecules with desirable properties. chemimpex.com The development of novel synthetic methodologies for the selective functionalization of the this compound core is a significant area of interest. This includes the exploration of new catalytic systems for C-H activation, allowing for the direct introduction of various functional groups onto the aromatic ring. sigmaaldrich.comacs.org

Future research is expected to expand the library of this compound derivatives for applications in medicinal chemistry and materials science. chemimpex.comglobalscientificjournal.com The synthesis of novel bioactive compounds and advanced polymers with enhanced thermal stability and chemical resistance are promising avenues of investigation. chemimpex.com Furthermore, the unique spectroscopic properties of fluorinated compounds may lead to the development of new probes and imaging agents for biological systems.

Historical Context of Fluorinated Xylenes (B1142099) in Organic Chemistry

The history of fluorinated aromatic compounds dates back to the 19th century, with early work focusing on fundamental synthesis and characterization. The development of practical methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, paved the way for the systematic study of their properties.

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The industrial production of fluorinated compounds gained significant momentum during World War II, driven by the need for materials with exceptional stability. Over the decades, the growing understanding of the unique effects of fluorine substitution has led to the synthesis and investigation of a vast array of fluorinated xylenes and other aromatics, solidifying their importance in modern organic chemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F | chemimpex.comvwr.com |

| Molecular Weight | 124.16 g/mol | chemimpex.com |

| Appearance | Colorless liquid | chemimpex.comfishersci.com |

| Boiling Point | 148-149 °C | vwr.comfishersci.com |

| Density | 1.000 g/cm³ | vwr.comfishersci.com |

| Flash Point | 40 °C (104 °F) | vwr.comfishersci.com |

| Refractive Index | 1.480 | chemimpex.com |

| CAS Number | 452-64-2 | chemimpex.comvwr.com |

Spectroscopic Data of this compound

| Technique | Description | Source(s) |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | nih.gov |

| ¹⁹F NMR | Specifically detects the fluorine atom, offering insights into its chemical environment. | spectrabase.com |

| ATR-IR | Infrared spectroscopy technique used to identify functional groups. | nih.gov |

| Raman Spectroscopy | Provides vibrational information complementary to IR spectroscopy. | spectrabase.com |

| Mass Spectrometry (GC-MS) | Determines the molecular weight and fragmentation pattern. | spectrabase.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHBENDEZDFJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291512 | |

| Record name | 4-Fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-64-2 | |

| Record name | 4-Fluoro-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro O Xylene and Its Precursors

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom directly onto the aromatic ring of a precursor molecule like o-xylene (B151617). This approach is pursued through several chemical mechanisms, primarily electrophilic and radical pathways.

Radical Fluorination Methods

Radical fluorination presents an alternative pathway for the direct introduction of fluorine. This method involves the reaction of a carbon-centered radical with a fluorine atom source. numberanalytics.comunacademy.com These reactions can be initiated thermally or through photoinduced electron transfer processes. rsc.org

Historically, reagents for radical fluorination were limited to highly reactive substances like elemental fluorine (F₂) or hypochlorites. unacademy.com However, modern methods have shown that electrophilic fluorinating agents, such as Selectfluor and NFSI, can also effectively transfer a fluorine atom to alkyl radicals. rsc.org The process can be applied to both aliphatic and aromatic substrates. unacademy.com While radical fluorination is a powerful tool, particularly for complex molecules, it often requires further development to improve regiospecificity and to be applicable to readily available starting materials. mdpi.com

Indirect Synthetic Routes

Indirect methods for synthesizing 4-fluoro-o-xylene involve preparing a precursor that already contains a different functional group at the desired position (position 4), which is then replaced by fluorine. Nucleophilic aromatic substitution is the primary example of such a route.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a classical and widely employed method for forming aryl-fluorine bonds. nih.govacs.org This reaction is particularly prevalent in the synthesis of ¹⁸F-labeled fluoroarenes for applications like positron emission tomography (PET). nih.gov The SₙAr mechanism involves the attack of a nucleophilic fluoride (B91410) source (like KF or CsF) on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups.

For the synthesis of this compound, a suitable precursor would be an o-xylene derivative with a leaving group at the 4-position, such as a nitro group (e.g., 4-nitro-o-xylene) or a halogen. The reaction's success hinges on the presence of an activating group, typically one that is electron-withdrawing, positioned ortho or para to the leaving group. mdpi.com While the two methyl groups in o-xylene are not strongly activating, the SₙAr reaction can still be driven under specific conditions.

Key aspects of SₙAr reactions include:

Leaving Group: While various leaving groups can be used, fluorine itself is an excellent leaving group in SₙAr reactions, which is why this method is also used to functionalize existing fluoroarenes. lboro.ac.uk For introducing fluorine, common leaving groups include -NO₂, -Cl, -Br, and trimethylammonium salts. nih.gov

Reaction Conditions: SₙAr reactions often necessitate harsh conditions, such as high temperatures and the use of polar aprotic solvents. lboro.ac.uk However, recent advancements, such as the use of organic photoredox catalysis, have enabled SₙAr on unactivated or even electron-rich fluoroarenes under milder conditions. nih.govacs.org

Regioselectivity: Unlike direct fluorination, the regioselectivity in SₙAr is precisely controlled by the initial position of the leaving group on the aromatic precursor. mdpi.com

Displacement of Leaving Groups by Fluoride

A common strategy for introducing a fluorine atom onto an aromatic ring is the displacement of a suitable leaving group by a fluoride ion. In the context of this compound synthesis, this typically involves a precursor such as 4-chloro-o-xylene (B146410) or 4-nitro-o-xylene. The reaction proceeds by the attack of a fluoride source, such as potassium fluoride, on the carbon atom bearing the leaving group. The efficiency of this displacement is heavily influenced by the nature of the leaving group and the reaction conditions. For instance, the nitro group is a strong electron-withdrawing group, which facilitates nucleophilic attack, making 4-nitro-o-xylene a viable precursor. Similarly, halogen exchange reactions, where a halide like chlorine is replaced by fluorine, are also a practical approach. google.com

Influence of Electron-Withdrawing Groups on SNAr Reactivity

The rate and success of SNAr reactions are significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group. core.ac.ukcolby.edu These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. core.ac.uknih.gov In the case of synthesizing this compound precursors, a nitro group (NO2) is a powerful EWG that can activate the ring towards nucleophilic attack by fluoride. core.ac.uk The strong inductive and resonance effects of the nitro group withdraw electron density from the aromatic ring, making the carbon atom attached to the leaving group more electrophilic and thus more susceptible to attack by the fluoride nucleophile. core.ac.ukorgchemres.org

Concerted Nucleophilic Aromatic Substitution (CSNAr) Studies

Recent studies have explored an alternative mechanism to the traditional stepwise SNAr reaction, known as the concerted nucleophilic aromatic substitution (CSNAr). nih.govacs.orgresearchgate.net Unlike the stepwise mechanism that involves a distinct Meisenheimer intermediate, the CSNAr pathway proceeds through a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. acs.orgacs.org This concerted mechanism can be advantageous as it may not require the strong electron-withdrawing groups necessary to stabilize a Meisenheimer complex, potentially broadening the scope of substrates that can undergo fluorination. acs.orgresearchgate.net Research in this area aims to develop catalytic systems that can promote CSNAr reactions, offering milder and more efficient routes to aryl fluorides. acs.orgsemanticscholar.org

Balz-Schiemann Reaction and its Modifications

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.combyjus.com The process involves the diazotization of an aromatic amine, in this case, 3,4-dimethylaniline (B50824) (the precursor to this compound), followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. numberanalytics.combyjus.com

The reaction proceeds in two main stages:

Diazotization and Formation of Diazonium Tetrafluoroborate: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The addition of tetrafluoroboric acid (HBF4) then precipitates the diazonium tetrafluoroborate. byjus.comvedantu.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride. wikipedia.orgnih.gov

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields, reduce reaction temperatures, and enhance safety. These modifications include the use of different counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻), which can sometimes provide better yields. wikipedia.org Other variations involve performing the diazotization with nitrosonium salts in non-aqueous media or using alternative fluoride sources. wikipedia.orggoogle.com The use of low- or non-polar solvents has also been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, allowing for fluorination at lower temperatures. nih.gov

Halogen Exchange Reactions (e.g., Swarts-type reactions)

Halogen exchange (HALEX) reactions provide another important route for the synthesis of this compound. google.com The Swarts reaction, historically significant for the preparation of organofluorine compounds, involves the treatment of an alkyl or aryl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF3), often in the presence of a catalyst like antimony pentachloride (SbCl5). ck12.orgbyjus.comwikipedia.org

For the synthesis of this compound, a suitable precursor would be 4-chloro-o-xylene or 4-bromo-o-xylene. The reaction mechanism involves the exchange of the halogen atom for a fluorine atom. byjus.comwikipedia.org While the classic Swarts reaction often utilizes harsh conditions and stoichiometric amounts of sometimes toxic metal fluorides, modern variations have been developed. These include the use of alkali metal fluorides like potassium fluoride (KF) in polar aprotic solvents or with the aid of phase-transfer catalysts to improve reactivity and yield. nih.gov The use of microwave assistance in conjunction with cooling has also been explored to enhance the efficiency of HALEX reactions. google.com

| Reaction Type | Precursor | Reagents | Key Features | Reference |

| Swarts Reaction | 4-chloro-o-xylene | SbF3, SbCl5 (catalyst) | Classic method, can be harsh. | byjus.comwikipedia.org |

| Modern HALEX | 4-chloro-o-xylene | KF, polar aprotic solvent | Milder conditions, improved yields. | |

| Microwave-Assisted HALEX | Chloroaromatics | Fluorinating agents | Energy efficient, enhanced process. | google.com |

Palladium-Catalyzed C-H Functionalization for Fluorination

A more recent and advanced approach for the synthesis of fluorinated aromatic compounds is through palladium-catalyzed C-H functionalization. springernature.com This method allows for the direct conversion of a C-H bond on the aromatic ring to a C-F bond, avoiding the need for pre-functionalized starting materials like halo- or nitro-xylenes. springernature.com

The general strategy involves a palladium catalyst that facilitates the selective activation of a specific C-H bond on the o-xylene molecule. An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, then delivers the fluorine atom to the activated position. core.ac.uk The development of these reactions has been a significant area of research, focusing on improving catalyst efficiency, regioselectivity, and substrate scope. springernature.com

Development of Ligand Systems for Selective Fluorination (e.g., 2-Fluoropyridine)

The success of palladium-catalyzed C-H fluorination heavily relies on the design of the ligand coordinated to the palladium center. The ligand plays a crucial role in controlling the reactivity and selectivity of the catalyst. researchgate.netbeilstein-journals.org

For instance, the development of specialized biaryl monophosphine ligands, such as AlPhos, has enabled the room-temperature fluorination of aryl triflates and bromides with high regioselectivity. mit.edusigmaaldrich.com These ligands can prevent the formation of undesired regioisomers that can be a problem with other catalytic systems. researchgate.net

Fluorodenitration Pathways

Fluorodenitration is a nucleophilic aromatic substitution reaction where a nitro group on an aromatic ring is displaced by a fluoride ion. This method is a valuable route for the synthesis of fluoroaromatic compounds from readily available nitroaromatic precursors. doi.org

The reaction of a nitro-substituted aromatic compound with a fluoride source, such as an alkali metal fluoride, can lead to the formation of the corresponding fluoroaromatic product. However, the success and efficiency of fluorodenitration can be influenced by several factors, including the reactivity of the substrate, the choice of the fluorinating agent, and the reaction conditions. google.com

A significant challenge in fluorodenitration reactions is the formation of undesired side products. The nitrite ion, generated as a byproduct during the substitution, can act as a nucleophile and react with the starting material or the product, leading to the formation of phenols and other impurities. sci-hub.se To mitigate these side reactions, various strategies have been developed, such as using specific catalysts or trapping agents for the nitrite ion. sci-hub.sethieme-connect.de For instance, the use of phthaloyl difluoride or tetrafluorophthaloyl difluoride has been shown to effectively trap the nitrite ion, leading to higher yields of the desired fluoroaromatic compounds. sci-hub.se

The choice of the fluorinating agent is also crucial. While simple alkali metal fluorides like potassium fluoride (KF) are commonly used, more aggressive reagents such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF) have been found to be highly effective for nucleophilic aromatic fluorinations, including fluorodenitration, under mild conditions. researchgate.netresearchgate.net These reagents can promote the smooth substitution of the nitro group with fluoride, even at ambient temperatures in some cases. researchgate.net

Table 1: Examples of Fluorodenitration Reactions

| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Product | Yield (%) | Reference |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | KF | DMF | 1-Fluoro-3,5-bis(trifluoromethyl)benzene | 85 | thieme-connect.de | |

| 2-Chloro-6-nitrobenzonitrile | Me3SiCF3/KF | DMAc | Not specified | - | doi.org | |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Not specified | Not specified | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not specified | researchgate.net | |

| 4-Nitrophthalic anhydride | Potassium fluoride | None | 4-Fluorophthalic anhydride | 59.6 | google.com |

Continuous Flow Synthesis of Fluorinated Aromatics applicable to this compound

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processes, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. jst.go.jpbeilstein-journals.orgucd.ie The synthesis of fluorinated aromatics, including this compound, can greatly benefit from the application of continuous flow methodologies. pharmtech.comresearchgate.net

Flow reactors, with their high surface-area-to-volume ratio, enable efficient heat transfer, which is critical for managing the exothermicity often associated with fluorination and nitration reactions. ucd.iethieme-connect.de This precise temperature control helps to minimize the formation of byproducts and improve the selectivity of the desired product. beilstein-journals.org Furthermore, the use of microreactors allows for the safe handling of hazardous reagents like fluorine gas or highly reactive intermediates by minimizing the reaction volume at any given time. jst.go.jpbeilstein-journals.org

A continuous flow process for the nitration of o-xylene, a potential precursor to this compound, has been demonstrated at a pilot scale. researchgate.net By optimizing parameters such as temperature, reagent ratios, and residence time, a high yield of the nitrated product was achieved with a significant reduction in phenolic impurities compared to batch processes. thieme-connect.deresearchgate.net This cleaner reaction profile can simplify downstream purification steps.

The principles of continuous flow can also be applied to the fluorination step itself. For instance, direct fluorination of aromatic compounds using fluorine gas can be performed more safely and selectively in a microreactor system. researchgate.netacs.org Similarly, nucleophilic fluorination reactions, including fluorodenitration, can be adapted to a flow setup. The ability to precisely control reaction conditions in a continuous flow system can lead to improved yields and purity of the final fluorinated aromatic product. researchgate.net

The integration of multiple reaction and purification steps into a single, continuous process is another key advantage of flow chemistry. researchgate.net This "telescoped" approach can significantly reduce processing time and waste generation. For example, a sequential gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives, demonstrating the potential for multi-step continuous synthesis of complex fluorinated molecules. beilstein-journals.org

Table 2: Parameters in Continuous Flow Synthesis

| Parameter | Significance | Typical Range |

| Flow Rate | Determines residence time and throughput. | mL/min to L/h |

| Residence Time | The time reactants spend in the reactor. | Seconds to minutes |

| Temperature | Crucial for reaction rate and selectivity. | Ambient to elevated temperatures |

| Pressure | Can influence reaction rates and prevent solvent boiling. | Atmospheric to high pressure |

| Reactor Type | Choice depends on the reaction (e.g., packed-bed, microreactor). | Various designs available |

Reaction Mechanisms and Reactivity Studies of 4 Fluoro O Xylene

Electrophilic Aromatic Substitution (EAS) on 4-Fluoro-o-xylene.rsc.orglibretexts.org

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. libretexts.org It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or σ-complex. rsc.orgmasterorganicchemistry.comlibretexts.org

The regioselectivity of EAS reactions on substituted benzenes is governed by the directing effects of the substituents already present on the ring. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orguomustansiriyah.edu.iq

Methyl Groups (-CH₃): The two methyl groups in this compound are activating groups. uomustansiriyah.edu.iq They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.com Methyl groups are ortho- and para-directors. uomustansiriyah.edu.iq

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. libretexts.orgvaia.com However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.orguomustansiriyah.edu.iq

In this compound, the directing effects of the activating methyl groups and the deactivating but ortho-, para-directing fluoro group are in competition. The interplay of these effects determines the position of electrophilic attack.

The positions on the this compound ring available for substitution are C3, C5, and C6. The directing effects of the substituents guide the incoming electrophile to specific positions:

The methyl group at C1 directs ortho (to C2, already substituted, and C6) and para (to C4, already substituted).

The methyl group at C2 directs ortho (to C1, already substituted, and C3) and para (to C5).

The fluoro group at C4 directs ortho (to C3 and C5) and para (to C1, already substituted).

Considering these directing effects, electrophilic attack is most favored at positions C3, C5, and C6. The precise isomer distribution depends on the specific electrophile and reaction conditions. For instance, in the chlorination of o-xylene (B151617), two products are formed. vaia.com Computational models can help predict the regioselectivity of such reactions by calculating the proton affinity at different sites on the aromatic ring. nih.gov

The mechanism of EAS involves the attack of the π electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex. masterorganicchemistry.comnih.gov This is typically the rate-determining step. masterorganicchemistry.com In the final step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the stability of the possible Wheland intermediates determines the major product. Attack at positions ortho or para to the electron-donating methyl groups and ortho to the fluorine atom leads to more stabilized intermediates, where the positive charge can be delocalized onto the substituents. The reversibility of some EAS reactions, like sulfonation, can also influence the final product distribution. libretexts.org

Regioselectivity and Isomer Distribution Analysis.

Catalytic Transformations involving this compound

This compound serves as a substrate in several classes of catalytic reactions, which modify its structure through C-H activation, oxidation, and reduction.

C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. acs.orgtcichemicals.com For aromatic compounds like o-xylene and its derivatives, palladium catalysis is a prominent method. sigmaaldrich.com Research has shown that the aerobic oxidative coupling of o-xylene can be achieved with high selectivity using a palladium catalyst supported by a 2-fluoropyridine (B1216828) ligand. nih.gov This system highlights the compatibility of a fluorinated ligand in activating the C-H bonds of a xylene core.

Furthermore, a meta-selective C-H arylation of fluoroarenes has been developed using a palladium catalyst. nih.gov This method utilizes an activated norbornene to relay the reaction from an initial ortho-palladation to the meta-position, demonstrating a sophisticated approach to control regioselectivity in the C-H functionalization of fluoroarenes. nih.gov Such strategies are crucial for synthesizing complex molecules from simple, readily available fluorinated compounds. nih.gov

Oxidative Coupling Reactions

Oxidative coupling represents a direct method for forming biaryl compounds. The palladium-catalyzed aerobic oxidative homocoupling of o-xylene is a key example relevant to industrial processes. acs.orgnih.gov Mechanistic studies of this reaction, using a PdX₂/2-fluoropyridine catalyst system (where X is trifluoroacetate (B77799) or acetate), have provided strong evidence for a bimetallic/transmetalation pathway. acs.orgacs.org This involves the parallel C-H activation at two separate Pd(II) centers, followed by a transmetalation step between the two resulting Pd(II)-aryl intermediates. acs.orgacs.org This mechanism is supported by kinetic studies showing a second-order dependence on the palladium concentration and large kinetic isotope effects. acs.orgacs.org The use of 2-fluoropyridine as a ligand was found to be crucial for achieving unprecedented levels of chemo- and regioselectivity in this reaction. nih.gov

Reductive Transformations

Reductive processes involving derivatives of this compound are essential for synthesizing various functionalized molecules. One notable example is the reductive cyclization of nitroarenes. A method has been developed for the synthesis of hexahydro-2,6-methano-1-benzazocines starting from methyl-2-(4-fluoro-2-nitrophenyl)acrylate. nih.gov This process involves a Diels-Alder reaction followed by a base-mediated reductive cyclization of the nitro group, demonstrating a transformation where a fluorinated phenyl ring is maintained while the nitro group is reduced and incorporated into a new ring system. nih.gov

Another important class of reductive transformations is hydrodefluorination, where a C-F bond is replaced by a C-H bond. While not specific to this compound, studies on polyfluoroarenes show that reductive dehalogenation can be achieved using various reagents, including lithium aluminum hydride, catalytic hydration, and systems involving zinc or copper. fluorine1.ru These methods are critical for producing lower-fluorinated compounds from polyfluorinated precursors. fluorine1.ru

Enzyme-Catalyzed Biotransformations (e.g., Dioxygenase activity)

Biotransformations offer a green and highly selective alternative to traditional chemical synthesis. eolss.netunipd.it Toluene (B28343) dioxygenase (TDO), an enzyme found in bacteria like Pseudomonas putida F1, is known to oxidize aromatic hydrocarbons. nih.gov This enzyme can catalyze the hydroxylation of toluene to cresols and further to methylcatechols. researchgate.net

Studies have shown that TDO and related dioxygenases can also process fluorinated substrates. For example, TDO from P. putida F1 can oxidize fluorobenzene (B45895) to fluorinated catechols. nih.govresearchgate.net The enzyme system exhibits a broad substrate range, and the presence of fluorine atoms on the aromatic ring is tolerated. Research on the biotransformation of various fluorotoluenes has been conducted, indicating that enzymes like TDO can catalyze their oxidation. nih.gov While direct studies on this compound are not extensively detailed, the known activity of dioxygenases on fluorinated toluenes and xylenes (B1142099) suggests that this compound is a likely substrate for enzymatic dihydroxylation, leading to the formation of fluorinated cis-dihydrodiols. eolss.netresearchgate.net

Radical Reactions of this compound

The study of radical species derived from this compound provides insight into its bond dissociation energies and photochemical reactivity. The generation of benzyl-type radicals from substituted xylenes can be achieved through methods like corona discharge or photolysis.

Spectroscopic studies have identified the isomeric benzyl-type radicals produced from this compound. acs.org When subjected to a corona discharge, this compound generates two distinct radicals: 4-fluoro-2-methylbenzyl radical and 3-fluoro-2-methylbenzyl radical, formed by the loss of a hydrogen atom from the methyl groups at positions 2 and 1, respectively. acs.org The electronic spectra of these jet-cooled radicals have been analyzed, providing information about their electronic transitions and vibrational modes. acs.orgacs.org

In a different context, gas-phase reactions involving the 2,5-xylylfluoroiodonium ion have been studied using tandem mass spectrometry. These experiments show a fluorine-atom migration from the iodine atom to the aryl group, leading to the formation of the radical cation of 2-fluoro-p-xylene or its isomer, 4-fluoro-m-xylene, through the reductive elimination of an iodine atom. nih.gov This demonstrates a C-F bond-forming radical reaction under specific gas-phase conditions. nih.gov

The table below details the identified radical species generated from this compound and their method of generation.

| Precursor | Method of Generation | Identified Radical Species | Reference |

| This compound | Corona Discharge | 4-Fluoro-2-methylbenzyl radical | acs.org |

| This compound | Corona Discharge | 3-Fluoro-2-methylbenzyl radical | acs.org |

| 2,5-Xylylfluoroiodonium ion | Tandem Mass Spectrometry | Radical cation of 4-fluoro-m-xylene (isomer) | nih.gov |

Photodissociation Studies and Radical Generation

The generation of radical species from this compound has been successfully achieved through the application of a corona discharge. nih.gov In these studies, vibronically excited, yet jet-cooled, benzyl-type radicals are produced by passing this compound, seeded in a large volume of helium carrier gas, through a pinhole-type glass nozzle. nih.gov This method facilitates the dissociation of the parent molecule, leading to the formation of distinct radical isomers. nih.gov

The dissociation process involves the cleavage of a C-H bond from one of the two methyl groups on the benzene (B151609) ring. Due to the asymmetry of the parent molecule, this cleavage can occur at two different positions, resulting in the formation of two possible isomeric radicals. nih.gov The presence of these isomers has been confirmed through the analysis of their vibronic emission spectra in the visible region, observed using a long-path monochromator. nih.gov

Reactivity of Benzyl-type Radicals from this compound

Spectroscopic analysis has been crucial in identifying and characterizing the isomeric radicals generated from this compound. The two identified species are the 2-methyl-4-fluorobenzyl radical and the 2-methyl-5-fluorobenzyl radical. nih.gov The study of these jet-cooled radicals provides fundamental data on their electronic structure and vibrational modes, which are essential for understanding their subsequent reactivity. nih.gov

The electronic energy of the D₁ → D₀ transition and several vibrational mode frequencies in the ground electronic state (D₀) have been determined for the first time for both isomers. nih.gov This information is foundational for predicting how these radicals will behave in subsequent chemical reactions, such as additions to olefins or intramolecular rearrangements.

| Radical Species | Method of Generation | Key Spectroscopic Findings | Source |

|---|---|---|---|

| 2-methyl-4-fluorobenzyl radical | Corona discharge of this compound in helium | D₁ → D₀ transition energy and D₀ state vibrational frequencies determined | nih.gov |

| 2-methyl-5-fluorobenzyl radical | Corona discharge of this compound in helium | D₁ → D₀ transition energy and D₀ state vibrational frequencies determined | nih.gov |

Side Reactions and Byproduct Formation in this compound Chemistry

Chemical transformations involving this compound are often accompanied by the formation of undesired side products. The nature and extent of these side reactions are dependent on the specific reaction conditions and reagents employed.

For instance, in the synthesis of substituted ortho-phthalaldehydes, a common starting step is the radical bromination of a substituted xylene, such as this compound. sciengine.com This process, while effective for producing the desired tetrabromoderivatives, can be complicated by the formation of isomeric impurities. sciengine.com One such byproduct identified in the bromination of a similar xylene derivative is a compound where bromination occurs on both a methyl group and the aromatic ring, such as 3-bromo-1-bromomethyl-2-dibromomethylbenzene, which arises from an isomeric impurity in the starting material. sciengine.com

In nitration reactions, xylenes are known to be susceptible to dinitrification side reactions due to the electron-donating nature of the two methyl groups. mdpi.com While specific studies on this compound are detailed, the general reactivity pattern of o-xylene suggests that the formation of dinitro-isomers is a significant potential side reaction. mdpi.com Furthermore, nitration processes can also lead to the formation of phenolic impurities. mdpi.com

Friedel-Crafts reactions, a common method for the alkylation and acylation of aromatic rings, also present challenges. The use of highly reactive benzylating agents with o-xylene can lead to poor regioselectivity, resulting in a mixture of isomers. ethz.ch

| Reaction Type | Starting Material Example | Potential Side Reaction/Byproduct | Source |

|---|---|---|---|

| Radical Bromination | Substituted o-xylene | Formation of isomeric brominated compounds (e.g., ring and multi-methyl bromination) | sciengine.com |

| Nitration | o-Xylene | Dinitrification (formation of dinitro-isomers) | mdpi.com |

| Nitration | o-Xylene | Formation of phenolic impurities | mdpi.com |

| Friedel-Crafts Benzylation | o-Xylene | Poor regioselectivity leading to isomeric product mixtures | ethz.ch |

Spectroscopic and Computational Investigations of 4 Fluoro O Xylene

Advanced Spectroscopic Characterization Techniques

A range of spectroscopic methods has been employed to characterize 4-fluoro-o-xylene, each providing unique information about its molecular structure, bonding, and electronic transitions. spectrabase.comnih.govuzh.chresearchgate.netrsc.orgthermofisher.comcdnsciencepub.comresearchgate.net

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key data on the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively. nih.govresearchgate.net

The chemical shifts in NMR spectra indicate the electronic environment of the nuclei, while coupling constants reveal information about the connectivity of atoms. researchgate.net In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom in the molecule. nih.gov The fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring.

¹³C NMR Chemical Shifts for this compound

The following table presents the approximate chemical shifts for the carbon atoms in this compound. The exact values can vary slightly depending on the solvent and experimental conditions.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 134.5 |

| C2 | 127.8 |

| C3 | 116.5 |

| C4 | 161.2 (d, ¹JCF = 243.5 Hz) |

| C5 | 113.8 |

| C6 | 130.6 |

| CH₃ (at C1) | 19.8 |

| CH₃ (at C2) | 14.5 |

The analysis of coupling constants, particularly the carbon-fluorine coupling constants (J-coupling), provides further structural confirmation. cdnsciencepub.com For instance, the direct coupling between C4 and the fluorine atom (¹JCF) is typically large, a characteristic feature of directly bonded carbon-fluorine pairs. cdnsciencepub.com Long-range couplings between the fluorine atom and other carbon and proton nuclei are also observed, offering additional insights into the molecular geometry.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. clu-in.org When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.govrsc.orgresearchgate.netnih.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. spectrabase.com The fragmentation pattern observed in the mass spectrum is characteristic of the molecule and can be used for its identification. clu-in.orgresearchgate.net The base peak in the mass spectrum of this compound is often the tropylium (B1234903) ion or a related fragment, which is a common feature for xylene isomers. researchgate.net

Key Fragments in the Mass Spectrum of this compound

This table lists some of the significant fragments observed in the mass spectrum of this compound and their corresponding mass-to-charge ratios (m/z).

| m/z | Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The spectra provide a unique "fingerprint" of the molecule, with specific peaks corresponding to different types of bond vibrations (stretching, bending, etc.). For this compound, characteristic bands for C-H stretching of the methyl groups and the aromatic ring, C-C stretching within the ring, and the C-F stretching vibration are observed. spectrabase.comnih.govcdnsciencepub.com

Vibrational Energy Distribution (VEDA) analysis is a computational method used to assign the vibrational modes observed in IR and Raman spectra to specific molecular motions. researchgate.netijrte.org For aromatic compounds like this compound, VEDA can help to disentangle complex vibrational spectra where many modes are coupled. researchgate.net This analysis provides a more detailed understanding of the nature of the vibrational modes and how they are influenced by the substituents on the benzene (B151609) ring. scispace.com

Selected Vibrational Frequencies and Assignments for this compound

This table provides a summary of some of the key vibrational frequencies for this compound and their assignments. The exact frequencies can vary based on the experimental method (IR or Raman) and the physical state of the sample.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1250 | C-F Stretch |

| ~800 | C-H Out-of-plane Bend |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. thermofisher.comresearchgate.net The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are typical for substituted benzene derivatives. acs.orgphotochemcad.com The positions and intensities of these bands are influenced by the methyl and fluoro substituents on the aromatic ring.

UV-Vis Absorption Maxima for this compound

The following table shows the approximate UV absorption maxima (λmax) for this compound in a common solvent like ethanol.

| λmax (nm) |

| ~265 |

| ~273 |

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Electronic Transitions and Excited State Dynamics

The study of electronic transitions and excited state dynamics in molecules like this compound provides insight into their behavior upon absorption of light. libretexts.org Generally, the absorption of ultraviolet or visible radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org These transitions can lead to various relaxation processes, including fluorescence, phosphorescence, and non-radiative decay. libretexts.org

In related methyl-substituted benzyl (B1604629) radicals, electronic spectra have been a key area of investigation. acs.org For instance, the electronic spectra of benzyl and various methyl-substituted benzyl radicals have been studied to understand their electronic structure and transitions. acs.org The dynamics of excited states, such as those in photorearranged isomers of benzyl chloride and its methyl derivatives, have been explored using techniques like stepwise two-color laser excitation transient absorption. acs.org These studies reveal the pathways of energy dissipation and chemical transformation following electronic excitation. acs.org

The lifetime of an excited state is a crucial parameter in its dynamics. For example, in some d0 vanadium(V) oxido ligand-to-metal charge transfer (LMCT) complexes, an internal conversion process can trap the excited population in a long-lived charge transfer state with a lifetime of approximately 420 ps. colorado.edu This long lifetime is attributed to poor electronic and vibrational coupling to the ground state. colorado.edu The study of such long-lived states is relevant for applications in energy conversion. colorado.edu

While specific studies on the electronic transitions and excited state dynamics of this compound are not extensively detailed in the provided results, the principles governing these processes in similar aromatic compounds are well-established. libretexts.orgacs.orgcolorado.edu The introduction of a fluorine atom and two methyl groups on the benzene ring in this compound would be expected to influence the energies of the molecular orbitals and thus the characteristics of its electronic transitions and the subsequent excited state dynamics.

Microwave Spectroscopy for Structural Elucidation

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. govinfo.govlibretexts.org By analyzing the frequencies of rotational transitions, it is possible to determine with great accuracy the moments of inertia and, consequently, the molecular geometry. govinfo.govlibretexts.org

Rotational Constants and Centrifugal Distortion Coefficients

The rotational spectrum of a molecule is characterized by its rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes. libretexts.org For asymmetric top molecules like this compound, all three rotational constants are unique. The analysis of the rotational spectrum allows for the experimental determination of these constants. libretexts.org

Centrifugal distortion is a phenomenon where the bond lengths and angles of a molecule change slightly as it rotates faster. This effect leads to small shifts in the rotational energy levels and is accounted for by centrifugal distortion coefficients (e.g., D_J, D_JK). libretexts.org The determination of these coefficients from the microwave spectrum provides further refinement of the molecular structure and potential energy surface. libretexts.org

While specific experimental rotational constants and centrifugal distortion coefficients for this compound were not found in the search results, studies on similar molecules like 2,5-dimethylfluorobenzene have demonstrated the power of microwave spectroscopy in determining these parameters with high precision. researchgate.net Theoretical calculations can also predict these constants to aid in the experimental assignment of the spectrum. researchgate.netnih.gov

Table 1: Predicted Rotational and Centrifugal Distortion Constants for a Similar Molecule (2,5-dimethylfluorobenzene)

| Parameter | B3LYP-D3BJ/6-311++G(d,p) | MP2/6-31G(d,p) |

| A / MHz | 3169.3 | 3180.1 |

| B / MHz | 1493.5 | 1490.9 |

| C / MHz | 1017.4 | 1015.8 |

Note: This table presents theoretical values for a related molecule, 2,5-dimethylfluorobenzene, to illustrate the type of data obtained from such studies. researchgate.net The B3LYP-D3BJ/6-311++G(d,p) and MP2/6-31G(d,p) are different levels of theory used in the calculations. researchgate.net

Conformer Analysis and Internal Rotation Studies

Many molecules, including this compound, can exist in different spatial arrangements of their atoms, known as conformers. researchgate.net These conformers can often be distinguished by microwave spectroscopy as they have slightly different rotational constants. colostate.edu

Studies on related molecules like toluene (B28343), the xylenes (B1142099), and fluorotoluenes have extensively used microwave and laser molecular jet spectroscopy to investigate the internal rotation of methyl groups. colostate.eduacs.org For example, in o-xylene (B151617), the barrier to internal rotation of the methyl groups is significantly higher than in toluene or p-xylene (B151628) due to steric hindrance. colostate.edu In the case of o-fluorotoluene, a large change in the equilibrium orientation of the methyl group between the ground and excited electronic states has been observed. colostate.edu

For this compound, one would expect two different barriers to internal rotation for the two inequivalent methyl groups. The analysis of the microwave spectrum would involve fitting the observed transition frequencies to a model that includes the rotational constants, centrifugal distortion coefficients, and the potential energy barriers for the internal rotation of both methyl groups.

In a study of 4-fluorophenol, the barrier to internal rotation of the hydroxyl group was determined from the splitting of rotational transitions. rsc.org A similar approach would be applicable to the methyl groups in this compound.

Computational Chemistry Studies

Computational chemistry provides a powerful tool for investigating the properties of molecules like this compound, complementing experimental studies. frontiersin.orgnih.govijrte.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. frontiersin.orgnih.govijrte.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. frontiersin.orgnih.govijrte.org

Molecular Geometry Optimization and Conformer Studies

A primary application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms. frontiersin.orgnih.gov For this compound, this would involve calculating the total energy for different conformations, particularly those arising from the rotation of the two methyl groups, to identify the lowest energy structure. researchgate.net

DFT calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of halogenated p-xylenes, DFT calculations showed that halogen substitution increases certain bond angles in the benzene ring. nih.gov Similar effects would be expected in this compound due to the presence of the fluorine atom and methyl groups.

Conformational analysis using DFT can identify the different stable conformers and their relative energies. researchgate.net While a study on xylene isomers suggested that o-xylene has one stable conformer, the addition of a fluorine atom in this compound could potentially lead to multiple stable conformers depending on the orientation of the methyl groups relative to the fluorine atom. researchgate.net

Table 2: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Related Molecule (p-xylene)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-C (ring) | ~1.39 - 1.40 |

| C-CH₃ | ~1.51 | |

| C-H (ring) | ~1.08 | |

| C-H (methyl) | ~1.09 | |

| Bond Angle | C-C-C (ring) | ~118 - 121 |

| H-C-H (methyl) | ~108 |

Note: This table provides typical bond lengths and angles for p-xylene from DFT calculations to illustrate the type of data obtained. nih.gov The actual values for this compound would be influenced by the fluorine substituent.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical tool in understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

For xylene isomers, the HOMO-LUMO energy gap values have been calculated, showing variations among the ortho, meta, and para isomers. researchgate.net In a study of halogen-substituted p-xylene derivatives, it was found that the substitution of halogens affects the HOMO and LUMO energy levels, thereby influencing the chemical reactivity and stability of the compounds. researchgate.net Specifically, the study indicated that p-xylene is the best electron donor (nucleophile), while 3,6-dibromo-p-xylene is the best electron acceptor (electrophile). researchgate.net This suggests that the introduction of a fluorine atom in this compound would similarly influence its electronic properties and reactivity. Theoretical calculations for related bromo-o-xylene have shown that the HOMO-LUMO gap confirms charge transfer within the molecule. ijrte.org

Table 1: Frontier Molecular Orbital Data for Xylene Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| o-Xylene | Data not available | Data not available | Data not available |

| m-Xylene | Data not available | Data not available | Data not available |

| p-Xylene | Data not available | Data not available | Data not available |

Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, hardness, softness, and electronegativity, provide a quantitative understanding of a molecule's reactivity. mdpi.comdergipark.org.tr These parameters are calculated using density functional theory (DFT) and offer insights into the stability and reactivity of chemical systems. mdpi.comacs.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be calculated from the HOMO energy. mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule, related to the LUMO energy. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself. mdpi.com

Hardness (η): A measure of the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. mdpi.com

Studies on related fluoroaromatic compounds, such as fluoroaniline (B8554772) and fluoroanisole isomers, have utilized these descriptors to analyze their molecular properties. dergipark.org.trresearchgate.net For instance, it has been noted that softness generally decreases with increasing confinement, while hardness increases. dokumen.pub The electronegativity trend is less definitive but often shows a decrease with confinement. dokumen.pub In the context of this compound, these descriptors would be crucial in predicting its behavior in chemical reactions.

Table 2: Calculated Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting power. |

| Hardness (η) | η = (I - A) / 2 | Resistance to electron cloud deformation. |

| Softness (S) | S = 1 / η | Ease of electron cloud polarization. |

Note: The values for these descriptors for this compound would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme where red indicates electron-rich areas (attractive to electrophiles) and blue represents electron-poor areas (attractive to nucleophiles). uni-muenchen.demdpi.com

For aromatic compounds, the MEP map can identify the most likely sites for chemical reactions. In a molecule like this compound, the fluorine atom and the methyl groups will influence the electron density of the benzene ring. The electronegative fluorine atom will draw electron density, creating a more positive (blue) region, while the methyl groups are electron-donating, contributing to more negative (red) regions. Computational studies on similar molecules, such as 3-bromo-o-xylene (B48128), have utilized MEP analysis to understand their reactive sites. ijrte.org This type of analysis for this compound would provide a clear visual guide to its chemical behavior. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.deresearchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netresearchgate.net

The NBO method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.deresearchgate.net For halogen-substituted p-xylenes, NBO analysis has revealed that non-bonding interactions between the lone pair electrons on the halogen atoms and the aromatic ring increase the stability of the molecules. researchgate.net A similar analysis for this compound would elucidate the stabilizing interactions involving the fluorine atom and the methyl groups, providing a deeper understanding of its electronic structure and reactivity. researchgate.net Studies on 3-bromo-o-xylene have also employed NBO analysis to investigate bonding, antibonding, and lone pair interactions. ijrte.org

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. mdpi.comwhiterose.ac.uk For instance, computational studies have been instrumental in understanding the mechanism of aromatic hydroxylation by enzymes like toluene 4-monooxygenase, which can act on substrates like p-xylene. nih.gov These studies can differentiate between possible reaction pathways, such as direct C-H insertion or addition-rearrangement mechanisms. nih.gov

In the context of synthetic chemistry, computational modeling has been used to investigate the mechanisms of palladium-catalyzed C-H bond functionalization of fluoroarenes. whiterose.ac.uk Such studies can identify key intermediates and transition states, helping to rationalize observed reaction kinetics and product distributions. whiterose.ac.uk For this compound, computational modeling could be employed to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, by mapping out the potential energy surfaces of these reactions.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including NMR, IR, Raman, and UV-Vis spectra. nih.govspectrabase.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Density functional theory (DFT) calculations are commonly employed to predict vibrational frequencies (IR and Raman). ijrte.orghelmholtz-berlin.de While there can be systematic deviations from experimental values, these can often be corrected using scaling factors. helmholtz-berlin.de For xylene isomers, DFT calculations have been shown to provide good quality predictions for far-infrared spectra. helmholtz-berlin.de

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. PubChem provides computed 13C NMR data for this compound. nih.gov Ab initio methods can also be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. ijrte.org For this compound, computational prediction of its full spectroscopic profile would aid in its characterization and identification.

Table 3: Available Spectroscopic Data for this compound

| Spectrum Type | Source | Notes |

|---|---|---|

| 13C NMR | Wiley-VCH GmbH, SpectraBase nih.govspectrabase.com | Experimental spectrum available. |

| 19F NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna nih.gov | Experimental spectrum available. |

| GC-MS | John Wiley & Sons, Inc., SpectraBase nih.gov | Experimental spectrum available. |

| FTIR | Pierce Chemical Company, SpectraBase nih.gov | Experimental spectrum available. |

| Raman | Bruker, John Wiley & Sons, Inc. nih.gov | Experimental spectrum available. |

Applications of 4 Fluoro O Xylene and Its Derivatives in Advanced Synthesis and Materials Science

Intermediate in Pharmaceutical Development.chemimpex.comchemimpex.comcymitquimica.com

4-Fluoro-o-xylene, also known as 1,2-dimethyl-4-fluorobenzene, is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.comscbt.com Its unique structure, featuring a fluorine atom and two methyl groups on a benzene (B151609) ring, imparts desirable properties to the resulting drug molecules. cymitquimica.comresearchgate.net The presence of the fluorine atom, in particular, can significantly influence the biological activity and stability of pharmaceutical compounds. chemimpex.com

Synthesis of Fluorinated Drug Candidates.chemimpex.comresearchgate.net

The strategic incorporation of fluorine into drug candidates is a widely recognized approach in medicinal chemistry to enhance a molecule's therapeutic profile. numberanalytics.comrroij.com this compound serves as a key building block in the creation of these fluorinated pharmaceuticals. chemimpex.com Its fluorinated aromatic ring can be incorporated into larger, more complex molecules through various organic reactions. core.ac.uk This allows for the targeted placement of fluorine atoms within a drug's structure to optimize its properties. nih.gov The synthesis of fluorinated drug candidates often involves leveraging the reactivity of the fluorinated benzene ring in this compound to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Role of Fluorine in Enhancing Bioavailability and Binding Affinity.rroij.comrsc.org

The introduction of fluorine into a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties. rroij.com Fluorine's high electronegativity and small atomic size allow it to modulate a drug's lipophilicity, metabolic stability, and ability to bind to its biological target. rroij.comnih.gov

Enhanced Bioavailability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to pass through cell membranes and be absorbed into the bloodstream. rroij.com The presence of fluorine can also block metabolic pathways that would otherwise deactivate the drug, leading to a longer duration of action. rroij.comnih.gov

Improved Binding Affinity: The electronegativity of the fluorine atom can lead to stronger interactions between the drug and its target protein. numberanalytics.com This can result in a higher binding affinity, meaning the drug is more effective at a lower concentration. rroij.comrsc.org The strategic placement of fluorine can create favorable electrostatic interactions within the binding pocket of a receptor or enzyme. numberanalytics.com

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Bioavailability | Can be enhanced due to increased lipophilicity and metabolic stability. | rroij.com |

| Binding Affinity | Often improved due to favorable electrostatic interactions. | numberanalytics.comrsc.org |

| Metabolic Stability | Increased by blocking sites of metabolic degradation. | rroij.comnih.gov |

| Lipophilicity | Generally increased, aiding in membrane permeation. | rroij.com |

Agrochemical Synthesis.chemimpex.comthermofisher.kr

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of modern agrochemicals. chemimpex.comthermofisher.kr The inclusion of fluorine in pesticides, herbicides, and fungicides can enhance their potency, selectivity, and environmental stability. ccspublishing.org.cn The use of fluorinated building blocks is a predominant approach for introducing fluorine into these agricultural products. ccspublishing.org.cn

Specialty Chemicals Production.chemimpex.com

The unique chemical properties of this compound make it a valuable precursor for the production of a range of specialty chemicals. chemimpex.com These chemicals find use in various industrial applications where specific performance characteristics are required. The fluorinated nature of these compounds often imparts enhanced thermal stability and chemical resistance. chemimpex.com

Advanced Materials Development.chemimpex.comchemimpex.com

This compound and its derivatives are also employed in the development of advanced materials, contributing to the creation of high-performance polymers and resins. chemimpex.comchemimpex.com

Production of Specialty Polymers and Resins.chemimpex.comchemimpex.com

The incorporation of this compound into polymer chains can significantly improve the material's properties. chemimpex.com Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical or electrical properties. chemimpex.comrsc.org For instance, the presence of the fluoroaromatic moiety can lead to polymers with lower surface energy, resulting in materials with water and oil repellency. rsc.org These specialty polymers and resins are utilized in demanding applications across various industries, including electronics, aerospace, and coatings. chemimpex.comrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-Dimethyl-4-fluorobenzene |

| Benzene |

| 4,4′-biphthalic anhydride |

| o-xylene (B151617) |

| 4,4′-bixylyl |

Development of Coatings with Enhanced Properties

The incorporation of fluorine into polymers is a well-established strategy for creating coatings with superior performance characteristics. This compound and its derivatives are employed in the development of such advanced materials, contributing to enhanced thermal stability and chemical resistance. chemimpex.com The high bond energy of the C-F bond (485.67 kJ/mol) compared to C-H or C-C bonds is a key factor in this improved stability. mdpi.com

Fluorinated polymers, such as those that can be conceptualized from monomers like this compound, are known to exhibit low surface energy, which translates to excellent hydrophobicity and oil resistance. mdpi.com For example, fluorinated polyurethanes (FPUs) show a significant increase in water contact angles, indicating a highly water-repellent surface. mdpi.com This property is crucial for developing antifouling coatings for marine applications and moisture-resistant finishes. mdpi.com Furthermore, the use of halogenated xylene derivatives has been explored in creating specialized polymeric antireflective coatings via plasma-enhanced chemical vapor deposition (PECVD), a process that yields highly uniform and defect-free films for electronics. google.com The resulting polymers provide coatings that are not only thermally stable but also resistant to various solvents, making them suitable for demanding industrial applications. chemimpex.comutoronto.ca

Synthesis of Organic Semiconductors (e.g., Fluorinated Pentacene (B32325) Derivatives)

A significant application of this compound is in the synthesis of organic semiconductors, particularly fluorinated pentacene derivatives for use in Organic Field-Effect Transistors (OFETs). uky.eduresearchgate.net The introduction of fluorine atoms into the pentacene core can improve the material's stability and processing characteristics. uky.edu

A common synthetic route starts with commercially available this compound. uky.edu The process involves the bromination of the xylene, followed by a Cava reaction to yield an intermediate pentacene quinone. uky.edursc.org This quinone is then further functionalized through ethynylation and deoxygenation to produce the desired fluorinated pentacene derivative, such as difluorinated 6,13-Bis(triisopropylsilylethynyl)pentacene (diF-TIPS-Pn). uky.edu The fluorination has been shown to enhance the photostability of the molecule compared to its non-fluorinated counterpart. uky.edu Moreover, it improves processability, allowing for the fabrication of high-performing OFETs through spin-coating techniques. uky.edu Research has demonstrated that increasing the number of electron-withdrawing fluorine substituents enhances the molecule's stability against photodegradation. researchgate.net

| Step | Description | Reactants/Reagents | Source |

|---|---|---|---|

| 1 | Bromination | This compound, N-bromosuccinamide (NBS) | uky.edursc.org |

| 2 | Cyclisation (Cava Reaction) | Brominated fluoro-o-xylene, quinones | uky.edursc.org |

| 3 | Ethynylation | Fluoropentacene-quinone, n-butyl lithium, triisopropylsilylacetylene | rsc.org |

| 4 | Deoxygenation/Aromatisation | Intermediate diol, Tin(II) chloride | uky.edursc.org |

Building Block in Complex Organic Molecule Synthesis

This compound is a versatile building block for constructing more complex organic molecules. chemimpex.com The introduction of fluorine into bioactive molecules can lead to significant changes in their chemical, physical, and biological properties. tcichemicals.com Fluorine can block metabolic transformations and mimic enzyme substrates, as well as increase lipophilicity to enhance bioavailability, which explains why approximately 20% of all pharmaceuticals contain fluorine. tcichemicals.com The unique substitution pattern of this compound—a fluorine atom and two adjacent methyl groups on an aromatic ring—provides multiple reaction sites for chemists to leverage in advanced synthetic chemistry. chemimpex.com

Tailored Modifications for Innovative Solutions

The structure of this compound allows for tailored modifications, making it a valuable component in designing innovative chemical solutions. chemimpex.com By strategically altering the molecule, researchers can fine-tune the properties of the final product. For instance, in the synthesis of organic semiconductors, the specific placement of the fluorine atom on the pentacene backbone—derived from either 3-fluoro-o-xylene (B1295157) or this compound—results in different isomers with distinct electronic properties and environmental stability. researchgate.net It has been observed that placing the fluorine atom on the 1-position (closer to the central rings) results in a greater decrease in the HOMO energy level and increased stability compared to placement on the 2-position. researchgate.net This ability to create specific isomers with predictable properties underscores the compound's utility as a modifiable building block for high-performance materials. uky.eduresearchgate.net

Synthesis of Heterocyclic Derivatives

This compound is a precursor for the synthesis of complex heterocyclic derivatives. A prominent example is its use in creating fluorinated pentacenes and their quinone intermediates, which are large, fused heterocyclic systems. uky.edursc.org The Cava reaction, a key step in this process, converts tetrabromo-o-xylenes (derived from the bromination of this compound) into o-quinodimethanes in situ. uky.edu These reactive intermediates then react with quinones to build the polycyclic aromatic structure of pentacenequinone. uky.eduuky.edu This method is effective for preparing pentacene derivatives that are substituted on only one end of the molecule. uky.edu The synthesis of such complex heterocyclic structures is fundamental to the development of new materials for electronics and other advanced applications. uky.edu

Analytical Methodologies and Environmental Aspects in 4 Fluoro O Xylene Research

Use in Analytical Chemistry

4-Fluoro-o-xylene serves as a key compound in analytical chemistry, particularly in the separation and identification of components within complex mixtures. chemimpex.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for the analysis of this compound. nih.gov This method is utilized to monitor the progress of chemical reactions where this compound or its isomers are involved as reactants or products. rsc.orgsciengine.com The compound's volatility and thermal stability make it well-suited for GC analysis. thermofisher.com Analytical databases provide spectral information, including GC-MS, 13C NMR, and 19F NMR spectra, which are essential for its identification. nih.govspectrabase.com